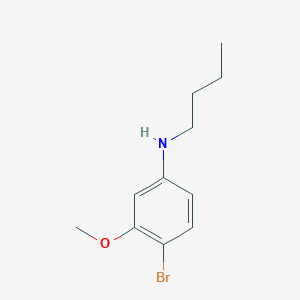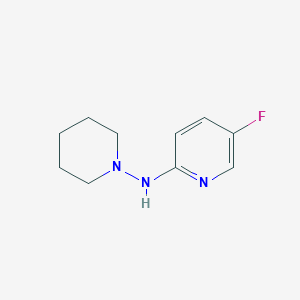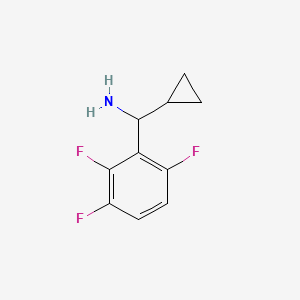
4-Bromo-N-butyl-3-methoxyaniline
Overview
Description
4-Bromo-N-butyl-3-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group, and the hydrogen atom on the benzene ring is substituted by a bromine atom at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-butyl-3-methoxyaniline can be achieved through a multi-step process. One common method involves the following steps:
Nitration: The starting material, 4-bromo-3-methoxyaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with butyl bromide to introduce the butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using butyl bromide under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-butyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine or methoxy groups to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
4-Bromo-N-butyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-butyl-3-methoxyaniline involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The butyl group on the nitrogen atom can affect the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the bromine and butyl groups, making it less reactive in certain chemical reactions.
4-Bromo-3-methoxyaniline: Similar structure but without the butyl group, affecting its solubility and reactivity.
4-Bromo-N-butylaniline: Lacks the methoxy group, which can influence its chemical behavior and applications.
Uniqueness
4-Bromo-N-butyl-3-methoxyaniline is unique due to the combination of the bromine, methoxy, and butyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-bromo-N-butyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-7-13-9-5-6-10(12)11(8-9)14-2/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLUPAGHGPTMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)




![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)

![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)






